2,7-Dimethoxy-9H-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dimethoxy-9H-fluoren-9-one is an organic compound with the molecular formula C15H12O3. It is a derivative of fluorenone, characterized by the presence of two methoxy groups at the 2 and 7 positions on the fluorenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethoxy-9H-fluoren-9-one typically involves the alkylation of 2,7-dihydroxy-9H-fluorenone with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium . Another method involves the use of 2,7-dibromo-9H-fluoren-9-one as a starting material, which undergoes a substitution reaction with methoxy groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethoxy-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the fluorenone core to fluorenol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include fluorenol derivatives, quinones, and various substituted fluorenones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,7-Dimethoxy-9H-fluoren-9-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,7-Dimethoxy-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions. It may also interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
9H-Fluoren-9-one: The parent compound without methoxy groups.
2,7-Dihydroxy-9H-fluoren-9-one: A precursor used in the synthesis of 2,7-Dimethoxy-9H-fluoren-9-one.
2,7-Dibromo-9H-fluoren-9-one: Another precursor used in synthetic routes.
Uniqueness
The methoxy groups enhance its solubility in organic solvents and modify its electronic properties, making it distinct from other fluorenone derivatives .
Properties
CAS No. |
42523-28-4 |
---|---|
Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
2,7-dimethoxyfluoren-9-one |
InChI |
InChI=1S/C15H12O3/c1-17-9-3-5-11-12-6-4-10(18-2)8-14(12)15(16)13(11)7-9/h3-8H,1-2H3 |
InChI Key |
SLJRSLAKLRNFHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.